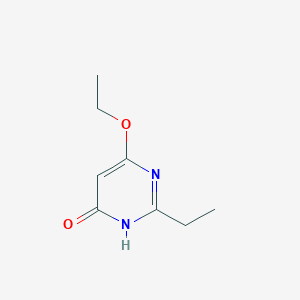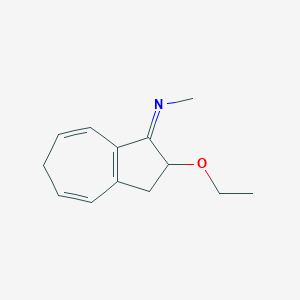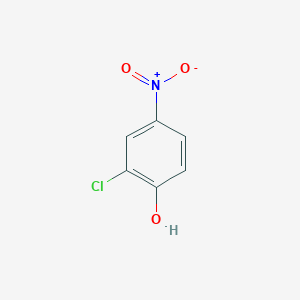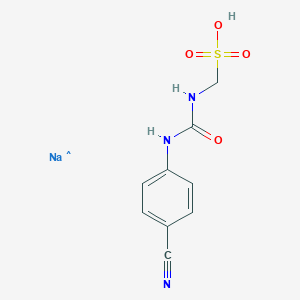
ETRIMFOS ALCOHOL METABOLITE
Overview
Description
ETRIMFOS ALCOHOL METABOLITE is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a pyrimidine derivative characterized by a hydroxyl group at the 6th position, an ethoxy group at the 4th position, and an ethyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETRIMFOS ALCOHOL METABOLITE typically involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by alkylation and hydrolysis steps . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow multi-stage reactors to ensure high yield and purity. The process typically includes the use of isopropylamidine in an alkaline lower alkanol solvent system with an alkyl acetoacetate to close the ring and form the oxypyrimidine .
Chemical Reactions Analysis
Types of Reactions
ETRIMFOS ALCOHOL METABOLITE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or hydroxyl positions, often using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
ETRIMFOS ALCOHOL METABOLITE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with nucleic acids.
Medicine: Explored for its therapeutic potential, particularly in anti-inflammatory and antiviral research.
Industry: Utilized in the development of new materials and as a precursor in various industrial chemical processes.
Mechanism of Action
The mechanism of action of ETRIMFOS ALCOHOL METABOLITE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction . Additionally, its hydroxyl and ethoxy groups can participate in hydrogen bonding and other interactions that modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methoxy-6-hydroxypyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethyl-4-ethoxy-5-hydroxypyrimidine: Hydroxyl group at the 5th position instead of the 6th.
2-Methyl-4-ethoxy-6-hydroxypyrimidine: Methyl group at the 2nd position instead of an ethyl group.
Uniqueness
ETRIMFOS ALCOHOL METABOLITE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethoxy-2-ethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-6-9-7(11)5-8(10-6)12-4-2/h5H,3-4H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDZSPSSHXIVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=O)N1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What factors influence the synthesis of 2-ethyl-4-ethoxy-6-hydroxypyrimidine, and how can its yield be optimized?
A1: [] The synthesis of 2-ethyl-4-ethoxy-6-hydroxypyrimidine, using propionitrile as the starting material, is influenced by several factors. These include the amount of catalyst used, the ratio of 2-ethyl-4,6-dihydroxypyrimidine to diethyl sulphate, the concentration of the alkali solution, and both the reaction time and temperature. Researchers found that using a catalyst amount of 6‰, a 1:1.15 ratio of 2-ethyl-4,6-dihydroxypyrimidine to diethyl sulphate, a 10% concentration of alkali solution, a reaction time of 6 hours, and a reaction temperature of 60°C resulted in an optimal yield of 80.2%.
Q2: What analytical techniques were employed to characterize 2-ethyl-4-ethoxy-6-hydroxypyrimidine and the final product, etrimfos?
A2: Researchers utilized a combination of analytical techniques to confirm the identity and purity of both the intermediate, 2-ethyl-4-ethoxy-6-hydroxypyrimidine, and the final product, etrimfos. [, ] These techniques included quantitative and qualitative analyses of the intermediate. For etrimfos, Liquid Chromatography-Mass Spectrometry (LC-MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR) were employed for identification and purity assessment. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















